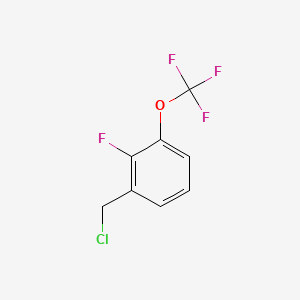
2-Bromo-4-chloro-5-fluorotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-chloro-5-fluorotoluene is an aromatic compound with the molecular formula C₇H₅BrClF It is a derivative of toluene, where the methyl group is substituted with bromine, chlorine, and fluorine atoms at the 2, 4, and 5 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-4-chloro-5-fluorotoluene can be synthesized through various methods, including:
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the aromatic ring with bromine, chlorine, and fluorine atoms.
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, using advanced techniques for separation and purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-chloro-5-fluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the halogen atoms are replaced by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄).
Reduction Reactions: The compound can be reduced to form the corresponding toluene derivative using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) or sodium methoxide (NaOCH₃) in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Potassium permanganate (KMnO₄) in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of substituted aromatic compounds with various functional groups.
Oxidation: Formation of 2-bromo-4-chloro-5-fluorobenzoic acid.
Reduction: Formation of this compound derivatives.
Applications De Recherche Scientifique
2-Bromo-4-chloro-5-fluorotoluene is used in various scientific research applications, including:
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-chloro-5-fluorotoluene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can act as an electrophile, reacting with nucleophiles to form various substituted products. The pathways involved include the formation of σ-complexes and subsequent stabilization through resonance .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-fluorotoluene: Similar structure but lacks the chlorine atom.
4-Bromo-2-chloro-5-fluorotoluene: Similar structure with different substitution pattern.
2-Chloro-4-fluorotoluene: Lacks the bromine atom.
Uniqueness
2-Bromo-4-chloro-5-fluorotoluene is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the aromatic ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes .
Propriétés
IUPAC Name |
1-bromo-5-chloro-4-fluoro-2-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIDNOZNUSQTAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














